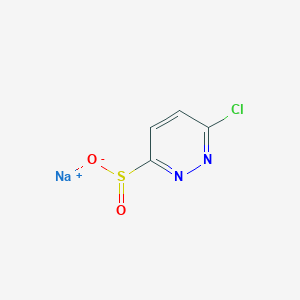
Sodium 6-chloropyridazine-3-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 6-chloropyridazine-3-sulfinate: is a chemical compound that belongs to the class of sulfinates. Sulfinates are known for their versatile reactivity and are widely used as building blocks in organic synthesis. This compound is particularly notable for its stability and ease of handling compared to its parent sulfinic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium 6-chloropyridazine-3-sulfinate typically involves the reduction of sulfonyl chlorides with sodium sulfite . This method is widely used due to its simplicity and efficiency. The reaction conditions usually involve mild temperatures and aqueous solutions to facilitate the reduction process.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The industrial process also incorporates purification steps to remove any impurities and ensure the compound’s stability during storage and transportation.
Chemical Reactions Analysis
Types of Reactions: Sodium 6-chloropyridazine-3-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfonates
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 6-chloropyridazine-3-sulfinate has a wide range of applications in scientific research:
Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism of action of sodium 6-chloropyridazine-3-sulfinate involves its ability to act as a sulfonylating agent. It introduces the sulfonyl group (-SO2-) into various molecules, thereby modifying their chemical properties. This modification can affect molecular targets and pathways, leading to changes in biological activity and reactivity .
Comparison with Similar Compounds
- Sodium methanesulfinate
- Sodium benzenesulfinate
- Sodium trifluoromethanesulfinate
Comparison: Sodium 6-chloropyridazine-3-sulfinate is unique due to its chloropyridazine moiety, which imparts distinct reactivity and stability compared to other sulfinates. For example, sodium methanesulfinate is more commonly used in simple sulfonylation reactions, while sodium trifluoromethanesulfinate is preferred for introducing trifluoromethyl groups .
Properties
Molecular Formula |
C4H2ClN2NaO2S |
|---|---|
Molecular Weight |
200.58 g/mol |
IUPAC Name |
sodium;6-chloropyridazine-3-sulfinate |
InChI |
InChI=1S/C4H3ClN2O2S.Na/c5-3-1-2-4(7-6-3)10(8)9;/h1-2H,(H,8,9);/q;+1/p-1 |
InChI Key |
IPUYQYUBYJUDCL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=NN=C1S(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















